1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid
Overview
Description
“1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” can be represented by the InChI code1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13)
. Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid” are not detailed in the literature, azetidines in general are known for their reactivity due to the considerable ring strain. They are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Chemical Properties
1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid, a compound with potential applications in chemical synthesis, has been explored in the context of its unique structural properties. The synthesis of highly substituted azetidines, including those with complex bicyclic azetidin-3-ones, showcases the compound's versatility as a scaffold for novel chemical entities. Such compounds have been prepared via cis-2,4-di-O-triflates of pyranosides, indicating the potential for diverse chemical modifications and applications in synthetic chemistry (Martínez & Fleet, 2014).
Supramolecular Chemistry
In supramolecular chemistry, the interactions between pyrazine carboxylic acids and other molecular components have been studied, with findings indicating the recurrence of specific supramolecular synthons. These insights are crucial for understanding molecular self-assembly and designing new molecular architectures (Vishweshwar, Nangia, & Lynch, 2002).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to 1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid has revealed the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid. These compounds have demonstrated significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Bioactive Compound Development
The exploration of azetidine-containing compounds, such as those derived from pyrazinamide condensed tetrahydropyrimidines, highlights their significance in the realm of bioactive compound development. These studies have led to the identification of compounds with potent acetylcholinesterase enzyme inhibitor activity, underscoring the therapeutic potential of azetidine derivatives in treating conditions such as Alzheimer's disease (Elumalai et al., 2014).
Crystal Engineering
The crystal structures of pyrazinecarboxylic acids, including those related to 1-(Pyrazin-2-ylcarbonyl)azetidine-3-carboxylic acid, have been analyzed to understand their supramolecular assembly. This research contributes to the field of crystal engineering by providing insights into the molecular interactions that govern crystal formation, facilitating the design of materials with desired properties (Vishweshwar, Nangia, & Lynch, 2002).
properties
IUPAC Name |
1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJLVWXIHKSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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